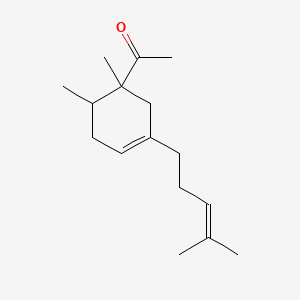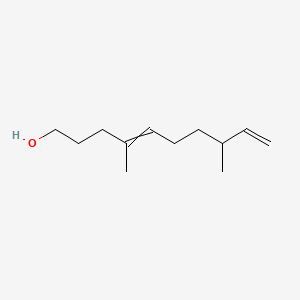
Caffeine, 8-((2-aminoethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine, 8-((2-aminoethyl)thio)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound features a unique modification where an aminoethylthio group is attached to the eighth position of the caffeine molecule. This structural alteration can potentially impart different chemical and biological properties compared to its parent compound, caffeine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Caffeine, 8-((2-aminoethyl)thio)- typically involves the introduction of the aminoethylthio group to the caffeine molecule. One common method is the reaction of caffeine with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for Caffeine, 8-((2-aminoethyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Caffeine, 8-((2-aminoethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group, potentially converting it to a thiol.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of modified caffeine derivatives on cellular processes, including their interaction with adenosine receptors and other molecular targets.
Medicine: Potential medicinal applications include the development of new drugs with stimulant properties or other therapeutic effects, leveraging the unique structure of the compound to achieve specific biological activities.
Industry: In the industrial sector, Caffeine, 8-((2-aminoethyl)thio)- could be used in the formulation of new products, such as energy supplements or functional foods, where modified caffeine derivatives are desired.
Mechanism of Action
The mechanism of action of Caffeine, 8-((2-aminoethyl)thio)- is likely similar to that of caffeine, involving the antagonism of adenosine receptors in the central nervous system. This leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The unique aminoethylthio group may also interact with other molecular targets, potentially enhancing or modifying the compound’s effects.
Comparison with Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness: Caffeine, 8-((2-aminoethyl)thio)- is unique due to the presence of the aminoethylthio group, which can impart different chemical reactivity and biological activity. This modification allows for the exploration of new therapeutic applications and the development of novel compounds with potentially enhanced or distinct effects.
By understanding the synthesis, reactions, applications, and mechanisms of action of Caffeine, 8-((2-aminoethyl)thio)-, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
6493-24-9 |
|---|---|
Molecular Formula |
C10H15N5O2S |
Molecular Weight |
269.33 g/mol |
IUPAC Name |
8-(2-aminoethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2S/c1-13-6-7(12-9(13)18-5-4-11)14(2)10(17)15(3)8(6)16/h4-5,11H2,1-3H3 |
InChI Key |
FUOYEJAXPJNZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SCCN)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


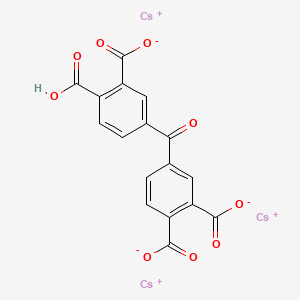
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
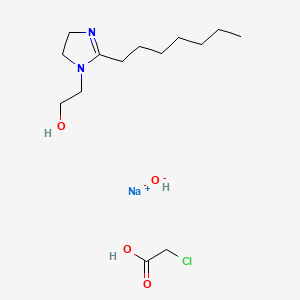

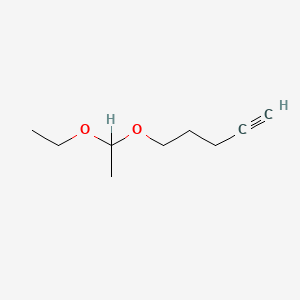
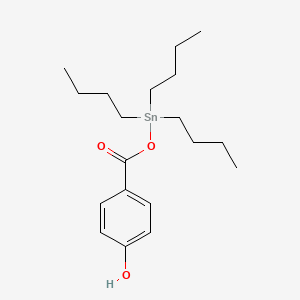
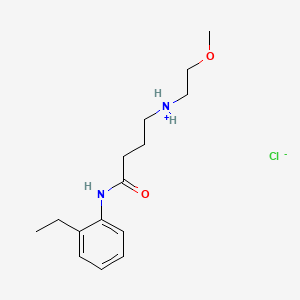

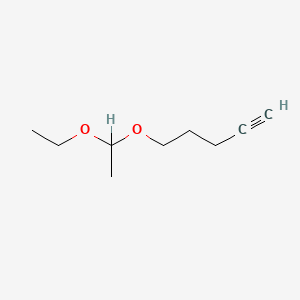
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
